This compound is a recognized sulfur dye with the CAS Number 1327-62-4 [1]. It is known commercially under names like Immedial New Blue FBL and Solfo Blue FB Supra [1]. However, the search results do not contain its specific spectroscopic fingerprints.
Although data for this compound is missing, you can use the following guide to plan and interpret your own experiments, based on standard methodologies for analyzing similar compounds.
The table below outlines the core information each technique can provide for a sulfur dye like this compound.
| Technique | Key Information Provided | Typical Experimental Parameters |
|---|---|---|
| UV-Vis Spectroscopy | Quantifies concentration; identifies (\lambda_{\text{max}}) (wavelength of maximum absorption) which relates to the dye's color [2] [3]. | Dissolve dye in suitable solvent (e.g., water); use quartz cuvettes for UV range; record absorbance vs. wavelength [2]. |
| FTIR Spectroscopy | Identifies functional groups and chemical bonds (e.g., C-S, S-S, aromatic rings) via molecular vibration absorption [4] [5]. | Analyze as solid (KBr pellet) or liquid film; scan spectrum (e.g., 4000-400 cm⁻¹); match absorption bands to known functional groups [4]. |
| NMR Spectroscopy | Elucidates molecular structure, including connectivity of atoms and environment of hydrogen ((^1)H) or carbon ((^{13})C) atoms [6] [7]. | Dissolve dye in deuterated solvent (e.g., DMSO-d6); run 1D ((^1)H, (^{13})C) and 2D (COSY, HSQC) experiments; interpret chemical shifts and coupling constants [6]. |
This characterization workflow can be visualized as a sequential process:
Figure 1: A proposed sequential workflow for the comprehensive spectroscopic characterization of this compound.
Based on general spectroscopic principles [2] [4] [6], here are detailed methodologies you could adapt.
Should you obtain experimental results for Sulphur Blue 10, you can organize the quantitative data using the following table structure for clear presentation.
Table 1: Hypothetical Thermal Decomposition Data for this compound
| Atmosphere | Onset Temp. (°C) | Peak Temp. (°C) | Mass Loss (%) | Residual Mass (%) |
|---|---|---|---|---|
| Nitrogen | [Value] | [Value] | [Value] | [Value] |
| Air/Oxygen | [Value] | [Value] | [Value] | [Value] |
Table 2: Key Thermal Transitions from DSC Analysis
| Transition Type | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | [Value] | [Value] | [Value] |
| Decomposition | [Value] | [Value] | [Value] |
The following are standard, detailed methodologies for investigating the thermal properties of a compound like this compound. These protocols are adapted from the rigorous approaches observed in the literature for similar materials [1] [2] [3].
1. Thermogravimetric Analysis (TGA)
2. Differential Scanning Calorimetry (DSC)
3. Evolved Gas Analysis (EGA) coupled with TGA
To clarify the logical relationship between these experimental techniques, the following diagram outlines a proposed workflow for a comprehensive thermal stability study.
A workflow for thermal analysis integrating TGA, DSC, and EGA.
Since the direct information is unavailable, here are practical steps you can take to find the data you need:
The table below summarizes the primary analytical techniques used for the characterization of this compound, based on information gathered from chemical databases and supplier specifications [1] [2].
| Analytical Aspect | Method/Technique | Key Details |
|---|---|---|
| Structural Analysis | Not Specified | -- |
| Purity Assessment | Supplier Specification [3] | Purity: 95% |
| Solubility Profile | Standard Solubility Tests [1] [2] | Slightly soluble in hot water; soluble in sodium sulfide solution; insoluble in other organic solvents. |
| Color & Fastness Properties | ISO & AATCC Standard Tests [1] [2] | See Table 2 for detailed fastness ratings. |
| Sulfur Content Analysis | High-Temperature Combustion with UV-Fluorescence Detection [4] | Converts organically bound sulfur to SO₂, which is then quantified by ultraviolet fluorescence. |
This protocol determines the solubility profile of this compound, a key parameter for its application in dyeing processes [1] [2].
Materials:
Procedure:
This protocol evaluates the dye's resistance to various conditions using standardized scales.
Materials:
Procedure:
The following table summarizes the key chemical properties and color fastness ratings of this compound.
Table 1: Chemical & Physical Properties
| Property | Description |
|---|---|
| CAS Registry Number | 1327-62-4 [5] [1] [2] |
| Common Synonyms | Immedial New Blue FBL; Sulphur Blue FBL; C.I. 53470 [5] [1] [2] |
| Appearance | Blue powder [1] [2] |
| Solubility | Slightly soluble in hot water; soluble in sodium sulfide solution; insoluble in other organic solvents [1] [2]. |
| Reaction to Sulfuric Acid | Appears cobalt blue in concentrated H₂SO₄; precipitates as blue upon dilution [1] [2]. |
Table 2: Standard Color Fastness Ratings
| Test | Condition | ISO Rating | AATCC Rating |
|---|---|---|---|
| Acid Resistance | -- | 4-5 | 5 [1] [2] |
| Alkali Resistance | -- | 4-5 | 4 [1] [2] |
| Light Fastness | -- | 5-6 | 5-6 [1] [2] |
| Fulling | -- | 2-3 | 3 [1] [2] |
| Perspiration Fastness | Moderate | 4 | -- |
| Severe | 3-4 | -- | |
| Soaping Fastness | -- | 2-3 | -- |
For comprehensive characterization, multiple techniques can be combined into a single workflow. Furthermore, specialized methods are required for precise sulfur quantification.
Principles of Sulfur Detection The most accurate methods for quantifying total sulfur involve converting organically bound sulfur into measurable gaseous compounds [4]:
Sulphur dyes are a cost-effective class of dyes used predominantly for producing deep shades on cellulosic fibers like cotton. They are characterized by sulfur linkages within their heterocyclic molecular structures and are known for their excellent wash fastness and good light fastness [1].
The application of sulphur dyes is a two-step chemical process involving reduction and oxidation [1]:
The key reaction can be summarized as: Dye-S-S-Dye (Insoluble) → Reduction → Dye-SH (Soluble Leuco form) → Oxidation → Dye-S-S-Dye (Insoluble within fiber)
The following is a standard exhaust dyeing method for 100% cotton fabric [1].
Table 1: Standard Dyeing Recipe and Parameters
| Parameter | Specification | Purpose |
|---|---|---|
| Sulphur Dye | 10% (on weight of fabric - o.w.f.) | Provides color strength. |
| Sodium Sulfide (Na₂S) | 1.5% (on weight of dye - o.w.d.) | Acts as a reducing agent to solubilize the dye. |
| Sodium Carbonate (Na₂CO₃) | 7 g/L | Maintains alkaline pH for effective reduction. |
| Sodium Chloride (NaCl) | 8 g/L | Electrolyte to exhaust the dye onto the fabric. |
| Material-to-Liquor Ratio | 1:20 | Ensures sufficient liquor for uniform dyeing. |
| Temperature | 100°C | High temperature for efficient dye reduction and diffusion. |
| Time | 90 minutes | Allows for complete reduction and dye uptake. |
Workflow Summary:
The following workflow diagram illustrates this dyeing and post-treatment process.
Achieving optimal results requires careful parameter control. The table below outlines key factors and common issues.
Table 2: Process Optimization and Troubleshooting
| Aspect | Consideration & Common Issues | Solution |
|---|---|---|
| Reducing Agent | Over-reduction with powerful agents (e.g., NaHS) can lower color yield and fastness. | Use controlled amounts of Na₂S. |
| Oxidizing Agent | Choice affects shade and fastness. Sodium dichromate can dull shades. | For brighter shades, use sodium perborate with acetic acid [1]. |
| Common Defects | Bronziness: Caused by improper reduction/oxidation or metal ion contamination. Tendering: Fiber weakening due to acid formation from sulfur black. | Ensure complete reduction; use optimal oxidation; apply urea after-treatments. |
| Fastness Improvement | Light and wash fastness can be enhanced with after-treatments. | After-treat with copper sulfate (CuSO₄) and acetic acid, sometimes with potassium dichromate (K₂Cr₂O₇), at 70°C for 20-30 min [1]. |
The textile industry is a significant source of environmental pollution, generating vast amounts of waste and contributing to water scarcity [2]. Research is increasingly focused on developing sustainable strategies for textile valorization and recycling [2] [3].
While sulphur dyes are cost-effective, their environmental profile is mixed. Conventional processes use harsh chemicals, driving research into eco-friendly alternatives. These include [4]:
The search results do not contain a specific protocol for "this compound." The information provided here is a generalized protocol for sulphur dyes on cotton. For precise information on this compound, you may need to:
The table below summarizes the key identified properties and general application information for Sulphur Blue 10.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 1327-62-4 [1] |
| CI Number | 53470 [1] |
| Form | Blue powder [1] |
| Solubility | Slightly soluble in hot water; soluble in sodium sulfide solution [1] |
| Application Substrate | Cotton, viscose, linen, vinylon/cotton blends, leather, paper [1] |
| Fastness Properties (Standard ISO) | Light: 5-6; Alkali: 4-5; Acid: 4-5 [1] |
While a specific protocol for this compound in paper is not available, the general application of sulphur dyes involves a series of critical steps. The following diagram outlines a typical workflow, which you can use as a basis for developing your own experimental procedures.
Workflow Stages Explained:
The lack of publicly available, detailed protocols suggests that such knowledge is likely proprietary and held by chemical manufacturers. To acquire the specific information you need, consider the following approaches:
Sulphur dyes represent a significant market segment in textile coloration, with the global sulphur dyes market projected to grow from USD 236.77 million in 2024 to USD 341.70 million by 2030, demonstrating a CAGR of 6.30% [1]. These dyes are particularly valued for producing dark shades such as navy blue, brown, and predominantly black on cellulosic materials. Sulphur dyes are complex heterocyclic molecules or mixtures formed by reacting organic compounds containing amino or nitro groups with sodium polysulphide and sulphur [2]. The exact chemical structures of sulphur dyes remain incompletely characterized, but they all contain sulphur linkages within their molecules and are characterized by thiozine rings in their structure [3] [2].
The application process for sulphur dyes involves three critical steps: reduction, dyeing, and oxidation. Sulphur dyes are insoluble in water and must be converted to water-soluble leuco forms using reducing agents before application to textiles. Following absorption by the fiber, the leuco forms are oxidized back to their original insoluble state within the fiber matrix [2]. The traditional process faces significant environmental challenges, particularly regarding the use of sodium sulphide as a reducing agent, which discharges sulphides in wastewater effluent, contributing to chemical oxygen demand (COD) and potential toxicity to aquatic life [3]. Under acidic conditions, sulphide anions can convert to hydrogen sulphide, creating issues of odor and corrosivity [3].
Dye uptake refers to the efficiency with which dyes are adsorbed by substances during the dyeing process, with high dye uptake indicating effective combination between dye and substrate [4]. Accurate measurement of dye uptake is essential for process optimization and quality control in textile dyeing operations. Several analytical methods are available for determining dye uptake, each with specific applications and limitations.
Table 1: Comparison of Dye Uptake Measurement Methods
| Method | Principle | Applications | Advantages/Limitations |
|---|---|---|---|
| Spectrophotometry | Measures absorbance change of dye solution before and after dyeing | Suitable for most dye classes including sulphur dyes | Rapid, requires standard curves; may struggle with dark shades [4] |
| Dye Bath Concentration Method | Compares color shades of fiber materials soaked in different concentrations | General purpose dye uptake assessment | Simple implementation; semi-quantitative [4] |
| High-Performance Liquid Chromatography (HPLC) | Direct measurement of dye deposited on fiber material | Precise quantitative analysis | High accuracy; requires specialized equipment [4] |
| Liquid Uptake Based Method | Measures total liquid absorption by material | Wood veneer dyeing assessment | Indirect measurement; may not correlate directly with dye concentration [5] |
A comparative study revealed that there can be significant differences in dye uptake percentages determined by different methods, though overall correlation trends between dye uptake and dyeing parameters remain similar [5]. For sulphur dyes specifically, the calculation of dye uptake typically follows this formula:
Dye Uptake (%) = [(C₀ - Cₑ) / C₀] × 100
Where C₀ is the initial dye concentration and Cₑ is the dye concentration in the exhaustion bath after dyeing. Spectrophotometric determination is most commonly employed, where absorbance values are converted to concentration using previously established calibration curves [4].
Optimizing sulphur dyeing processes requires careful control of multiple operational parameters that significantly impact dye uptake and fastness properties. The typical exhaust dyeing recipe for sulphur dyes includes: sulphur dye (5-20% on weight of fabric), sodium sulphide as reducing agent (1.5-2.0% on weight of dye), salt (5-20 g/L as NaCl), soda ash (3-7 g/L), dyeing temperature (60-100°C), time (60-90 minutes), and material-to-liquor ratio (1:10 to 1:20) [2].
Table 2: Conventional Dyeing Parameters for Sulphur Blue 10 Optimization
| Parameter | Typical Range | Influence on Dye Uptake | Optimal Value for this compound |
|---|---|---|---|
| Dye Concentration | 5-20% (owf) | Higher concentration increases color depth but may affect fastness | 10-15% (owf) for medium to dark shades |
| Sodium Sulphide Concentration | 1.5-2.0% (on weight of dye) | Insufficient reduction causes poor solubility; excess causes over-reduction | 1.8% (on weight of dye) |
| Electrolyte (NaCl) | 5-20 g/L | Improves exhaustion by reducing electrostatic repulsion | 10-15 g/L |
| Temperature | 60-100°C | Higher temperature increases diffusion rate and exhaustion | 80-85°C for optimal exhaustion |
| Time | 60-90 minutes | Longer time improves levelness and penetration | 75 minutes for balanced levelness and productivity |
| pH | Strongly alkaline (pH 10-12) | Maintains reduced state of dye; affects fiber swelling | pH 11-12 for stable reduction |
| Material-to-Liquor Ratio | 1:10 to 1:20 | Lower ratios improve efficiency but may affect levelness | 1:15 for balanced exhaustion and levelness |
The reduction step is particularly critical in sulphur dyeing, as incomplete reduction leads to inadequate solubility and poor dye uptake, while over-reduction can decrease affinity for cellulosic fibers and reduce color yield [2]. The reduction potential must be carefully controlled to maintain the dye in its leuco form throughout the dyeing process. The optimal temperature range for conventional sulphur dyeing is typically 80-85°C, as higher temperatures increase the rate of diffusion and dye exhaustion but may also accelerate dye decomposition or over-reduction [3] [2].
Following the dyeing process, proper oxidation treatment is essential to reconvert the water-soluble leuco form back to the original insoluble pigment within the fiber, ensuring good wash fastness. Common oxidizing agents include sodium perborate, sodium percarbonate, sodium peroxide, hydrogen peroxide, and potassium dichromate [2]. The selection of oxidizing agent influences both the final shade and fastness properties:
Aftertreatment processes can significantly improve the fastness properties of sulphur-dyed materials. The light fastness of sulphur dyeings, which is generally good, can be further enhanced by aftertreatment with metallic salts. A typical formulation includes: CuSO₄ solution (1-2% on weight of goods), CH₃COOH (60%, 1-2%), temperature (70°C), and time (20-30 minutes) [2]. Addition of sodium dichromate (1-1.5%) to this formulation can also improve washing fastness.
Growing environmental concerns have driven research into sustainable alternatives to sodium sulphide as the reducing agent in sulphur dyeing. Various approaches have been investigated, including:
A particularly promising development is the use of bacterial lysate as a biological reducing agent for sulphur dyes in combination with non-sulphide reducing agents such as sodium hydrosulphite under alkaline conditions at room temperature [3]. This approach offers multiple advantages, including energy conservation by eliminating heating requirements, reduced environmental impact through partial replacement of sodium sulphide, and easier process control with comparable dye uptake and fastness properties to conventional methods [3].
The novel room-temperature process utilizing bacterial lysate represents a significant advancement in sustainable sulphur dyeing. The methodology involves:
This approach provides an easier way to control the dyeing process at room temperature, resulting in quality dyeing with good levelness while reducing energy consumption and environmental impact [3]. The pre-reduced sulphur dye particle size remains unchanged even after partially replacing sodium sulphide with sodium hydrosulphite in the presence of bacterial lysate, contributing to uniform dyeing performance [3].
Materials Required:
Equipment Required:
Step-by-Step Procedure:
Dye Reduction Solution Preparation:
Dye Bath Preparation and Exhaustion:
Oxidation Process:
Soaping and Aftertreatment:
Materials Required:
Bacterial Lysate Preparation:
Step-by-Step Dyeing Procedure:
Reduction with Bacterial Lysate:
Dyeing Process:
Oxidation and Aftertreatment:
Spectrophotometric Method:
Standard Curve Preparation:
Sample Analysis:
Dye Uptake Calculation:
Optimization of this compound dye uptake on cellulosic fabrics requires systematic approach to parameter control across the entire dyeing process. The conventional exhaust dyeing method at 80-85°C with sodium sulphide reduction provides reliable results, while emerging sustainable approaches using bacterial lysate at room temperature offer promising alternatives with reduced environmental impact and energy consumption.
Future research directions should focus on further refinement of bio-based reducing systems, integration of digital color matching and process automation for consistent results with minimal waste, and development of closed-loop dyeing systems to advance towards zero-discharge textile ecosystems [1]. The combination of optimized process parameters with accurate dye uptake measurement techniques enables researchers and dyeing professionals to achieve superior results with this compound while addressing growing sustainability requirements in the textile industry.
The core solubility challenge with Sulphur Blue 10 is directly stated in chemical databases: it is officially classified as only "slightly soluble in hot water" and is insoluble in most organic solvents. Its solubility is primarily achieved in sodium sulfide solutions [1] [2].
For context, the solubility of elemental rhombic sulfur (S₈) in water at 25°C is extremely low, at 1.9 (±0.6) × 10⁻⁸ mol·kg⁻¹ [3]. While this compound is a more complex molecule, this data highlights the inherent hydrophobicity of sulfur-containing structures.
The following table summarizes proven solubility enhancement techniques that are relevant to addressing the challenges of hydrophobic compounds like this compound [4] [5] [6].
| Technique | Mechanism | Consideration for this compound |
|---|---|---|
| Salt Formation [4] [6] | Converts drug to salt form for enhanced aqueous dissolution. | Applicable if the molecule has ionizable groups. |
| Particle Size Reduction (Micronization/Nanosuspension) [4] [5] [6] | Increases surface area to improve dissolution rate. | Does not change equilibrium solubility. |
| Solid Dispersion [4] [5] | Disperses drug in hydrophilic polymer matrix (e.g., PEG, PVP). | Can create unstable amorphous forms; stability testing is key. |
| Surfactant Use [4] [5] [6] | Reduces surface tension and improves wetting. | Risk of toxicity dependent on concentration and route of administration. |
| pH Adjustment [4] [5] | Ionizes the drug to enhance aqueous solubility. | Only effective for ionizable compounds; requires pH-solubility profiling. |
| Complexation (e.g., Cyclodextrins) [6] | Forms a water-soluble inclusion complex. | Dependent on molecule size and affinity for the cyclodextrin cavity. |
| Co-solvency [4] | Uses water-miscible solvents (e.g., PEG, ethanol). | Can cause precipitation upon dilution. |
The workflow below illustrates how to systematically apply these techniques.
This is a detailed methodology for creating a solid dispersion, one of the most effective techniques [5].
Q1: What is the simplest first step to improve this compound's solubility in my experiment? The simplest approach is particle size reduction through vigorous grinding (micronization) to increase the surface area available for dissolution [5]. If the molecule has ionizable groups, pH adjustment of the solvent system is another straightforward initial test [4].
Q2: Are there any safety concerns with the solvents or excipients used in these techniques? Yes, this is a critical consideration. Many co-solvents (e.g., DMF, DMSO) and surfactants can have toxicity profiles that make them unsuitable for certain administration routes, particularly parenteral (injectable) products. Always consult safety data sheets and pharmacological databases for excipient suitability [4] [6].
Q3: I made a solid dispersion, but the solubility decreased over time. What happened? This is a common stability issue. The high-energy, amorphous form of the drug created in the solid dispersion is metastable. Over time, it can undergo recrystallization, reverting to the original, less soluble crystalline form. This underscores the importance of proper carrier selection, storage conditions (e.g., in a desiccator), and accelerated stability studies [5].
What is color fastness and why is it critical? Color fastness is a fabric's resistance to color change or transfer during processing and use (e.g., washing, light exposure, friction) [1]. Poor color fastness leads to fading, staining of other fabrics, and a negative impact on product quality and consumer trust [2] [1].
What are the key properties of Sulphur Dyes?
A properly optimized dyeing process is the first line of defense for achieving good fastness. The following workflow outlines the key stages and decision points for optimizing the fastness of sulphur dyes.
Key Optimization Steps:
Common After-Treatment Methods: If fastness remains inadequate after optimizing the dyeing process, the following after-treatments can be applied.
| After-Treatment | Mechanism & Purpose | Application Notes |
|---|---|---|
| Dye-Fixing Agents | Forms a complex with the dye and fiber, reducing dye migration and bleeding during washing [4]. | Commonly used for direct dyes; can be explored for sulphur dyes to improve wash fastness. |
| Metal Salt Treatment | After-treatment with metallic salts (e.g., copper salts) can improve light fastness [3]. | Requires careful control to meet environmental and regulatory standards. |
Rigorous testing is essential to quantify improvements and ensure quality standards.
Summary of Key Color Fastness Tests
| Test Type | Purpose | Standard Methods (Examples) | Typical Rating Scale |
|---|---|---|---|
| Washing Fastness | Assesses color loss and staining during laundering. | ISO 105-C06, AATCC 61 [2]. | 1 (Poor) to 5 (Excellent) [5] [1]. |
| Light Fastness | Determines resistance to fading from sunlight/UV. | AATCC 16.3 (Xenon arc), ISO 105-B02 [6]. | 1 (Severe fade) to 8 (No fade) [5] [1]. |
| Rubbing/Crocking Fastness | Evaluates color transfer due to dry or wet friction. | Not specified in search results, but common standards exist. | 1 (Poor) to 5 (Excellent) [1]. |
Step-by-Step Protocol: Color Fastness to Washing Test [2]
| Problem | Possible Causes | Potential Solutions |
|---|
| Poor Wash Fastness (Bleeding, staining) | Incomplete oxidation [3]. Insufficient rinsing/soaping [4] [3]. Loose dye on fiber surface. | Optimize oxidation process (oxidant, time, temperature). Implement thorough post-oxidation rinsing and soaping. Consider application of a dye-fixing agent [4]. | | Poor Rubbing Fastness | Excessive dye on fiber surface [4] [1]. | Ensure complete reduction to avoid insoluble particles. Improve soaping step to remove superficial dye. | | Poor Light Fastness | Inherent dye property. | Explore after-treatment with UV-protectant agents or metal salts [3]. | | Bronzy or Dull Shades | Over-oxidation or excessive dye deposition. | Control oxidation conditions and ensure even dyeing. |
The information available provides a strong technical basis, though specific data for Sulphur Blue 10 is not found in the search results. To further enhance this technical center:
Thermal decomposition is a chemical process where a substance breaks down due to heat. For organic compounds like dyes and pharmaceuticals, this often involves complex reactions that can be influenced by environmental factors.
The table below summarizes general factors that can affect the thermal stability of organic materials, including dyes [1] [2] [3].
| Factor | Impact on Thermal Stability |
|---|---|
| Molecular Structure | The specific arrangement of atoms and functional groups dictates stability. Bulky groups or specific ring structures (like pyridine) can diminish stability [2]. |
| Temperature | Higher temperatures significantly increase the rate of degradation reactions. Each material has a threshold beyond which rapid decomposition begins [1] [4]. |
| Atmosphere | The presence of oxygen can lead to oxidative degradation, while an inert atmosphere may prevent it [5]. |
| Additives & Stabilizers | Compounds like UV absorbers and radical traps (e.g., hindered amine light stabilizers) can inhibit degradation pathways [3]. |
| Presence of Impurities | Residual moisture or catalytic impurities (e.g., metal ions) can initiate or accelerate decomposition [1]. |
Based on the general principles of handling thermally sensitive materials, here are strategies you can adapt and test for Sulphur Blue 10.
| Strategy | Application for a Dye/Organic Compound |
|---|---|
| Temperature Control | Store consistently at low temperatures, well below the anticipated decomposition threshold. Avoid freeze-thaw cycles. |
| Controlled Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) in sealed containers to prevent oxidation and reaction with moisture [1]. |
| Protection from Light | Use opaque or amber containers and store in the dark, as UV radiation can initiate degradation [1] [3]. |
| Use of Stabilizers | Investigate compatible stabilizers that can act as antioxidants or free-radical scavengers. |
| Moisture Control | Ensure the material is thoroughly dry before storage and use desiccants in the storage container [1]. |
To develop specific guidelines for this compound, you would need to conduct experimental stability studies. The following workflow outlines a systematic approach based on standard pharmaceutical practices [1].
Key Experimental Steps:
What is the typical decomposition temperature for a dye like this compound? While the exact temperature for this compound is unknown, thermal decomposition for many complex organic molecules often begins in the range of 200°C to 300°C [5] [2]. However, degradation can be a gradual process that starts at much lower temperatures during long-term storage, which is why accelerated aging studies at moderate temperatures are used for stability prediction.
Why is understanding the degradation kinetic order important? The order of the reaction (e.g., first-order) dictates how the degradation rate depends on the concentration of the dye. This knowledge is essential for creating accurate mathematical models to predict the shelf-life of the material under various storage conditions [1].
Besides temperature, what is the most critical factor to control? Protection from light is equally critical. Solar ultraviolet (UV) radiation carries enough energy to break chemical bonds and initiate photo-oxidation reactions, leading to fading and material degradation, often in synergy with heat [3].
Sulphur dyes are complex, water-insoluble dyes used primarily on cellulosic fibers like cotton. They must be converted to a soluble, substantive "leuco" form using a reducing agent before application. After dyeing, they are oxidized back to their insoluble form inside the fiber, which provides good wash fastness [1] [2].
The table below summarizes the typical fastness properties of Sulphur Blue 7 (BRN), a common dye in this class [3] [4].
| Fastness Type | Rating | Notes/Conditions |
|---|---|---|
| Soaping Fastness | 4 (Moderate) | Color change after soaping at 40°C [3]. |
| 3 (Severe) | Color change after soaping at 95°C [3]. | |
| Light Fastness | 4-5 [3] [4] | Good resistance to fading from light exposure. |
| Perspiration Fastness | 4-5 [3] [4] | Good resistance to both acid and alkali perspiration. |
| Rubbing Fastness | 4-5 (Dry) | ... |
| 2 (Wet) | ... |
Improving wash fastness involves optimizing every stage of the dyeing process to ensure the dye is fully reduced, uniformly applied, completely oxidized, and firmly fixed within the fiber. The following workflow outlines the key stages and their objectives.
Based on the workflow above, here are detailed protocols for each critical stage.
Proper reduction is the first critical step. Incomplete reduction leads to poor dye solubility, resulting in unlevel dyeing, poor rub fastness, and bronzing [2].
Control during the dyeing process ensures uniform uptake.
Oxidation reconverts the soluble leuco form into the original insoluble form inside the fiber, locking it in place.
Aftertreatments are crucial for maximizing fastness and correcting issues.
| Problem | Possible Causes | Corrective Actions & Preventive Measures |
|---|
| Bronziness or Dull Shades | • Insufficient sodium sulfide [2]. • Quick oxidation of surface dye [2]. • High concentration of salt [2]. | • Use sufficient, calculated Na₂S [2]. • Perform an aftertreatment with a Na₂S solution (1-2 g/L) at room temperature, or with a soap and olive oil mixture at 60°C [2]. | | Poor Rubbing Fastness | • Presence of insoluble dye particles on the fiber surface [2]. • Insufficient washing after dyeing [2]. | • Ensure complete dye dissolution and filtration [2]. • Perform efficient washing and soaping after dyeing [2]. | | Fabric Tendering (Loss of Strength) | Acid formation from free sulfur in the dyed material upon storage, which degrades cellulose [2]. | • Give an aftertreatment with an acid-neutralizing agent like sodium acetate. The acetate converts harmful sulfuric acid into harmless acetic acid [2]. | | Poor Wash Fastness (Color Bleeding) | • Incomplete oxidation of the dye [1]. • Inadequate soaping to remove unfixed dye. | • Ensure complete oxidation by checking the process. • Implement a severe soaping step (at 95°C) as part of the routine process [3]. |
Q1: Why is Sulphur Blue BRN particularly mentioned to have "poor stability" during dyeing? Sulphur Blue BRN is prone to premature oxidation, which can lead to issues like red edges, patches, and erythema (red spots) on the fabric. This can be mitigated by adding baking soda to the dye bath and ensuring the cloth is kept wet and processed without delay [3].
Q2: Can Sulphur Blue be used on protein fibers like wool? No. The application of sulphur dyes requires a strong alkaline environment with sodium sulfide, which is damaging to protein fibers like wool [1] [2].
Q3: What are the key environmental concerns with sulphur dyes, and how do they impact research? The dyeing process can generate hydrogen sulfide (H₂S) and produce colored wastewater that is difficult to treat [5]. Stricter environmental regulations (like REACH and GOTS) are pushing the industry toward greener alternatives and closed-loop systems, which is a relevant area for research and development [6] [5].
Here are some common questions and guidance based on established principles of dye wastewater treatment.
| Problem Area | Possible Cause | Troubleshooting Action |
|---|---|---|
| Adsorbent Surface | Lack of specific functional groups or low surface area. | Chemically modify the adsorbent. For anionic dyes like Acid Yellow 36, a sulfur-functionalized biochar achieved a capacity of 270.27 mg/g [1]. |
| Solution pH | pH value counteracts the electrostatic attraction between adsorbent and dye. | Optimize pH. Maximum adsorption for many anionic dyes occurs under highly acidic conditions (e.g., pH 1.5) [1]. |
| Reaction Kinetics | Insufficient contact time for the system to reach equilibrium. | Determine the optimal contact time. Equilibrium can be reached in as little as 30 to 90 minutes for some dye-adsorbent pairs [1]. |
Here are detailed methodologies for the two key approaches mentioned.
This protocol is adapted from a study on removing Acid Yellow 36 and Direct Blue 86 dyes [1].
Materials:
Method:
Data Analysis:
This protocol outlines a general approach for screening and using dye-degrading bacteria [2].
Materials:
Method:
The table below summarizes the critical parameters for maintaining a stable Sulphur Blue 10 dye bath and solutions for common issues, based on current industrial practices.
| Parameter/Issue | Optimal Condition / Symptom | Corrective Action / Solution |
|---|---|---|
| Reducing Agent (Sulfide) | Sulfur dye must be dissolved with sulfide (typically a 1:1 ratio with dye) [1]. | Use fresh, reddish-brown sulfide; avoid gray-white, weathered powder which causes premature oxidation and specks [1]. |
| Dye Bath Additives | N/A | Add 2-3 g/L baking soda (sodium bicarbonate), soda ash (sodium carbonate), or glucose; or 0.5-1 g/L sodium hydrosulfite (insurance powder) with 1-2 g/L urea to promote dissolution and stabilize the bath [1]. |
| Temperature Control | Heat dye bath to 98°C, hold for 15-20 min, then cool to 80-85°C before oxidation [1]. | This "heat-then-cool" method ensures full dissolution and reduction of the dye, preventing defects [1]. |
| Oxidation Process | N/A | Transition dyed fabric from the bath to a mild "foot tank" (a cleaning bath with reducing agent) before final rinsing. For difficult-to-oxidize dyes like Sulphur Blue CV/3G, use 1-2 g/L sodium borate and hydrogen peroxide [1]. |
| Fixing Erythema/Red Streaks | Presence of red spots or streaks on dyed fabric. | Treat with a dilute solution (5-10 g/L) of sulfide at 85-90°C for 20 minutes. For severe cases, increase sulfide and add a small amount of dye to the treatment bath to prevent color lightening [1]. |
Here is a detailed methodology you can adapt for laboratory-scale experiments to test the stability of a this compound dye bath.
1. Dye Bath Preparation
2. Controlled Dyeing Process
3. Post-Dyeing Treatment and Oxidation
What should I do if my this compound dye bath changes color or develops specks? This is a classic sign of an unstable dye bath, often due to the use of weathered or ineffective sulfide. The sulfide, if gray-white and powdery, will not properly reduce the dye and can cause premature oxidation, leading to specks and color changes. The solution is to use fresh, high-quality sulfide and add stabilizing agents like glucose or sodium bicarbonate to the bath [1].
How can I fix red streaks or spots (erythema) on the dyed material? This defect can be repaired by re-treating the material in a fresh bath. Use a dilute solution of sulfide (5-10 g/L) at a temperature of 85-90°C for about 20 minutes. If the defect is severe, you may need to increase the sulfide concentration and add a small quantity of dye to the treatment bath to prevent the overall color from becoming lighter [1].
Why is temperature control so critical in the dyeing process? this compound requires high heat (98°C) to achieve full dissolution and chemical reduction, which is essential for proper dye uptake. However, a subsequent controlled cooling phase (to 80-85°C) before oxidation is equally important. This gradual temperature change helps prevent the rapid, uneven fixation of dye that can lead to defects like streaks and uneven shading [1].
The following diagram illustrates the logical workflow for optimizing and troubleshooting a this compound dye bath, integrating the key parameters and solutions discussed.
The following table summarizes the core characteristics and typical fastness ratings of Sulphur Blue 10 and Indigo dyes, based on industry data and general knowledge.
| Property | This compound (C.I. 53470) | Indigo Dye (Synthetic) |
|---|---|---|
| Chemical Class | Sulfur Dye [1] | Indigoid Dye (Vat Dye) [1] [2] |
| Solubility | Water-insoluble; requires sodium sulfide for solubilization [1] [3] | Water-insoluble; requires chemical reduction to leuco form [1] [2] |
| Primary Application | Cotton, viscose, linen [3] | Primarily cotton (e.g., denim) [4] [2] |
| Color Fastness (Ratings) | Soaping: 2-3 (ISO) [3] Light: 5-6 (ISO) [3] Rubbing (Dry/Wet): Information not available in search results | Soaping: Poor to Moderate [2] Light: Moderate to Good [2] Rubbing (Dry/Wet): Notorious for poor wet rubbing fastness due to surface deposition [2] | | Key Advantage | Cost-effective for deep shades on cellulose fibers [4] | Unique dyeing mechanism and fading character for denim [2] | | Key Disadvantage | Limited shade range (blues, blacks, browns); environmental concerns from dyeing effluent [4] | Poor rubbing fastness; environmental impact of synthetic production and reduction processes [2] |
Here are the general methodologies for applying and testing these dyes, which can serve as a basis for designing experiments.
For this compound The application process for sulfur dyes like this compound typically involves these stages [1]:
For Indigo Dye The classic dyeing process for indigo is characterized by its dip-and-oxidize cycles [2]:
The following workflow illustrates the standard procedures for evaluating key color fastness properties. These tests are applicable to both dyes and provide the quantitative data for comparison.
The general principle for rating, as mentioned in the search results, involves comparing tested samples to original, un-tested samples using standardized gray scales for discoloration and staining [5]. The consistency of the rater's judgment is critical for reliable results.
Reactive Blue 19 is a well-documented synthetic dye with a strong affinity for cellulose fibers like cotton. Here are its key characteristics:
| Property | Description |
|---|---|
| Common Name | Reactive Blue 19, Remazol Brilliant Blue R [1] [2] |
| CAS Number | 2580-78-1 [1] |
| Chemical Formula | C₂₂H₁₆N₂Na₂O₁₁S₃ [1] [3] |
| Molecular Weight | 606.57 g/mol [1] [3] |
| Chemical Class | Anthraquinone (CI 61200) [1] |
| Reactive Group | Vinylsulphone (VS) [4] [2] |
| Bonding Mechanism | Forms a covalent bond with hydroxyl (-OH) groups on cellulose [4] [2] |
| Application Temp. | Typically 60°C (medium brand dye) [4] |
| Water Solubility | 100 g/L at 20°C [3] |
While data on Sulphur Blue 10 is unavailable, the table below outlines the general differences between these two dye classes, which is crucial for your comparison.
| Feature | Reactive Dyes (e.g., Reactive Blue 19) | Sulphur Dyes |
|---|---|---|
| Bonding Mechanism | Forms covalent bonds with fiber polymers [4]. | Forms disulfide (S-S) bonds/chains within the fiber; no covalent bond with cellulose. |
| Color Fastness | Very good wash fastness due to strong covalent bonds [4]. | Generally good wash fastness, but sensitive to chlorine bleach. |
| Color Range | Wide range of bright to heavy dark shades [4]. | Primarily dull shades (black, brown, navy). |
| Process Complexity | Requires alkali (e.g., sodium carbonate) and often salt to fix the dye [4]. | Requires a multi-step reduction-oxidation process. |
| Environmental Impact | Known for hydrolysation issues; fixation rate is not 100%, leading to colored effluent [5]. | The dyeing process can be more complex. |
Research confirms the mechanisms behind Reactive Blue 19's high cellulose affinity. The bonding process can be visualized as follows:
The affinity is also demonstrated in experimental contexts:
To build a comprehensive comparison guide, you may need to investigate further:
The following table summarizes the specific fastness data found for this compound, according to ISO and AATCC standards [1].
| Fastness Type | Standard | Rating | Remarks |
|---|---|---|---|
| Light Fastness | ISO | 5-6 | Considered moderate to good. |
| Soaping Fastness | ISO | 3-4 | Considered moderate. |
| Acid Resistance | ISO | 4-5 | Good. |
| Alkali Resistance | ISO | 4-5 | Good. |
While a direct comparison is not available, the search results consistently highlight the general performance of sulfur dyes as a class [2] [3] [4]:
Since the desired direct comparative data is not publicly available, here is a proposed experimental framework that you could use to conduct your own investigation or evaluate future studies.
The core methodology for assessing lightfastness is standardized by organizations like AATCC and ISO [5] [4].
For a comprehensive guide, other fastness tests should be included, such as:
The diagram below outlines the logical workflow for conducting a full comparative analysis of sulfur dyes.
The table below summarizes the color fastness properties of this compound as reported in one source [1]. These ratings provide a benchmark for its performance.
| Fastness Type | Standard | Rating | Notes |
|---|---|---|---|
| Soaping | ISO | 2-3 | Indicates fair to moderate resistance to washing. |
| Wash Fastness | AATCC | Information missing | Specific AATCC rating not provided in the source. |
| Light Fastness | ISO | 5-6 | Good resistance to fading from light exposure [1]. |
| Rubbing (Dry/Wet) | Not Specified | Information missing | |
| Perspiration (Acid/Alkali) | Not Specified | Information missing |
Sulfur dyes, in general, are known for their excellent wash fastness once applied and oxidized, due to the formation of a large, insoluble dye molecule within the cellulose fiber [2] [3]. However, improper application can lead to issues like poor rub fastness and bronzing [2].
The following diagram outlines a general experimental workflow for validating the wash fastness of a sulfur dye like this compound. This process is critical for ensuring that the dye meets required specifications.
Diagram 1: A generalized workflow for validating the wash fastness of sulfur dyes.
Here are detailed methodologies for the key steps in the workflow above:
Sample Preparation and Pre-Conditioning: Begin with pre-washed, scoured, and bleached cotton fabric dyed with this compound using a standardized recipe [3]. The fabric must be oxidized and, if required, given an after-treatment (e.g., soaping) to ensure complete fixation and remove any superficial dye [2] [3]. Condition the samples at standard temperature and humidity (e.g., 20°C ± 2°C, 65% ± 4% relative humidity) for 24 hours before testing.
Soaping Off (Critical Pre-Wash Step): Before formal testing, a soaping step is crucial. Treat the dyed fabric with a hot soap solution (e.g., 2-5 g/L soap) at 60-95°C for 10-20 minutes, followed by thorough rinsing and drying [2] [3]. This removes unfixed dye, providing a true assessment of the fixed color's fastness.
Standard Wash Fastness Test:
Evaluation:
While direct comparative data for this compound is scarce, the table below positions it qualitatively against other common sulfur dyes based on general characteristics [5] [2] [3].
| Dye Type | Typical Wash Fastness | Key Applications | Remarks & Trade-offs |
|---|---|---|---|
| This compound | Good (with correct processing) [1] | Cotton, viscose, linen [1] | Known for its specific blue shade; can show bronzing if reduced/oxidized improperly [2]. |
| Sulphur Black 1 | Excellent (Very high) | Denim, cotton yarns [5] | The workhorse of sulfur dyes; highest concentration variants (200%, 220%) offer cost-effectiveness [5]. |
| Sulphur Yellows & Browns (e.g., Sulphur Yellow 2, Sulphur Brown 10) | Good to Very Good | Paper, leather, textiles [5] | Provides a necessary range for shading; fastness can be slightly lower than blacks in some cases. |
| Sulphur Blues (e.g., Sulphur Blue 7/BRN) | Good to Very Good | Denim dyeing [5] | Commonly used in denim for alternatives to indigo; performance is comparable to this compound. |
For reliable and reproducible results in wash fastness validation, please consider the following:
The following table summarizes the key characteristics of sulphur-based blue dyes in comparison to other common synthetic and natural blue colorants. This should provide a solid foundation for your evaluation.
| Characteristic | Sulphur Blue Dyes (e.g., Sulphur Blue 10) | Synthetic Dyes (e.g., FD&C Blue No. 1) | Natural Blue Colorants (e.g., Anthocyanins, Spirulina) |
|---|---|---|---|
| Primary Application | Textiles (cotton, viscose, linen), leather, paper dyeing [1]. | Foods, beverages, pharmaceuticals, cosmetics [2] [3]. | Foods, beverages (where "clean-label" is a priority) [4]. |
| Color Fastness | Excellent fastness to washing, light, and rubbing [5]. | Good in their intended applications, but not typically rated for textile fastness. | Generally low stability; sensitive to pH, temperature, and light [3]. |
| Dyeing Process | Requires a reduction step (e.g., with sodium sulfide) to become soluble, then oxidation to fix [5]. | Designed for solubility and stability in food/beverage matrices. | Simple incorporation, but color outcome can be unpredictable due to pH sensitivity [4]. |
| Environmental Impact | Mixed; good biodegradability but process can generate sulfur-containing wastewater [5]. | Subject to regulatory approval for consumption; environmental persistence is a concern [2] [3]. | Generally considered environmentally friendly; derived from biological sources [3]. |
| Cost-Effectiveness | Highly cost-effective for industrial textile dyeing; high dyeing yield [5]. | Low-cost for mass production of consumer goods [3]. | High cost due to labor-intensive extraction and lower color concentration [3] [4]. |
For a researcher or scientist, the following points are critical when comparing these dyes:
Application Context is Paramount: The "best" dye is entirely dependent on its end-use.
Understanding the Dyeing Workflow for Sulphur Dyes: The process for sulphur dyes is distinct and a key factor in its cost and environmental profile. The diagram below illustrates the core steps involved in applying sulphur dyes to fabric, which contributes to their excellent fastness.
Given that a direct comparative guide is not available, here are suggestions for how you can proceed:
The table below summarizes key experimental findings on the toxicity and environmental impact of various azo dyes, which constitute a major class of synthetic dyes [1] [2].
| Dye Name | Test Organism/System | Effect/Endpoint | Experimental Value | Key Finding |
|---|---|---|---|---|
| Direct Blue 15 [3] | Microalgae (Pseudokirchneriella subcapitata) | Growth Inhibition (IC50) | 15.99 mg L⁻¹ | Significant toxicity to a primary producer. |
| Cladoceran (Ceriodaphnia dubia) | Lethality (LC50) | 450 mg L⁻¹ | Toxicity to a primary consumer. | |
| Zebrafish (Danio rerio) | Developmental deformities | Observed at 100-500 mg L⁻¹ | Caused yolk sac edema, curved tail, and skeletal deformations in larvae. | |
| Disperse Red 1 [4] | Cladoceran (Daphnia similis) | Chronic toxicity (Most sensitive endpoint) | Proposed PNEC*: 60 ng L⁻¹ | Suggests potential risk to freshwater biota at very low concentrations. |
| Various Azo Dyes (General) [5] [6] | Humans / Mammalian Models | Genotoxicity, Carcinogenicity | - | Metabolites like aromatic amines can form DNA adducts, leading to chromosomal abnormalities and cancer. |
| Textile Effluents (General) [2] | Aquatic Ecosystems | Reduces Dissolved Oxygen (BOD, COD*) | - | Alters water chemistry, reduces light penetration, and harms aquatic life. |
PNEC: Predicted No-Effect Concentration; BOD: Biological Oxygen Demand; *COD: Chemical Oxygen Demand
The data in the table above was generated using standardized ecotoxicological and analytical methods. Here are detailed protocols for the key experiments cited.
1. Protocol for Acute and Chronic Aquatic Toxicity Testing [3] [4] This methodology is used to determine effects (like growth inhibition or lethality) on organisms such as microalgae, cladocerans, and zebrafish embryos.
2. Protocol for Biodegradation and Metabolite Analysis [1] [7] This protocol assesses how microorganisms break down dye molecules and identifies the potentially toxic breakdown products.
3. Protocol for Genotoxicity Assessment [5] [6] These tests evaluate the potential of a dye or its metabolites to cause genetic damage.
The search results reveal a clear lack of publicly available scientific studies on the environmental profile of this compound.
Given the data gap, the following workflow outlines a potential approach to develop the environmental profile for a dye like this compound.
The table below summarizes the basic identifying information for this compound, which is a sulfur dye used in textile and leather dyeing [1] [2].
| Property | Description |
|---|---|
| CAS Number | 1327-62-4 [3] [4] [2] |
| Synonyms | Immedial New Blue FBL, Solfo Blue FB Supra, Sulfogen Blue FBL, C.I. 53470 [3] [4] [2] |
| Product Type | Sulfur Dye [3] |
| Common Applications | Dyeing of cotton, viscose, linen, and leather [2] |
A robust comparison guide requires experimental data. Here is a breakdown of the core information you need and how to find it.
Based on the information gap, here is a practical path forward to complete your comparison guide: